Methanone, (3-amino-5-chlorophenyl)phenyl-
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Overview
Description
. This compound is characterized by the presence of an amino group and a chlorine atom attached to a benzene ring, which is further connected to a phenyl group through a methanone linkage. It is a mono-constituent substance of organic origin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-amino-5-chlorophenyl)phenyl- typically involves the reaction of 3-amino-5-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated control systems to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-amino-5-chlorophenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted benzophenones
Scientific Research Applications
Methanone, (3-amino-5-chlorophenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (3-amino-5-chlorophenyl)phenyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2-amino-5-chlorophenyl)phenyl-
- Methanone, (3-chlorophenyl)phenyl-
- Methanone, (4-chlorophenyl)phenyl-
- Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-
Uniqueness
Methanone, (3-amino-5-chlorophenyl)phenyl- is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62261-39-6 |
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Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(3-amino-5-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
WRNKEZDKTRHNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)N |
Origin of Product |
United States |
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